molecular formula C15H9FO3 B2411279 (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139311-84-5

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2411279
CAS No.: 139311-84-5
M. Wt: 256.232
InChI Key: LRUJRAQGJJEHMX-UHFFFAOYSA-N
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Description

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its benzofuran core structure. The compound features a fluorobenzylidene moiety at the 2-position and a hydroxy group at the 6-position. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of (2Z)-2-(4-fluorobenzylidene)-6-oxo-1-benzofuran-3(2H)-one.

    Reduction: Formation of (2Z)-2-(4-fluorobenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJRAQGJJEHMX-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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